Cas no 15601-47-5 (5(4H)-Oxazolone,4-(2-furanylmethylene)-2-phenyl-)
15601-47-5 structure
Product Name:5(4H)-Oxazolone,4-(2-furanylmethylene)-2-phenyl-
Numero CAS:15601-47-5
MF:C14H9NO3
MW:239.226163625717
CID:184371
PubChem ID:1556806
Update Time:2025-04-19
5(4H)-Oxazolone,4-(2-furanylmethylene)-2-phenyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 5(4H)-Oxazolone,4-(2-furanylmethylene)-2-phenyl-
- (4E)-4-(furan-2-ylmethylidene)-2-phenyl-1,3-oxazol-5-one
- (E,Z)-4-(2-furylmethylidene)-2-phenyl-4,5-dihydrooxazol-5-one
- 2-phenyl-4-(2-furylmethylidene)-2-oxazolin-5-one
- 2-Phenyl-4-furfuryliden-4,5-dihydro-oxazol-5-on
- 2-Phenyl-4-furfuryliden-oxazol-5-on
- 4-(2-furanylidene)-2-phenyl-5(4H)-oxazolone
- 4-(2-furylmethylene)-2-pheny
- 4-Furfuryliden-2-phenyl-4H-oxazol-5-on
- 4-furfurylidene-2-phenyl-4H-oxazol-5-one
- AC1LTCVF
- AC1Q6H6C
- HMS1609M16
- NSC229387
- SMSF0004682
- STOCK1S-89221
- SureCN1130712
- 5(4H)-Oxazolone, 4-(2-furanylmethylene)-2-phenyl-
- QJBMVCDGBSYRJD-FMIVXFBMSA-N
- BIM-0014182.P001
- 15601-47-5
- CB09918
- NSC 630919
- (4E)-4-(2-Furylmethylene)-2-phenyl-1,3-oxazol-5(4H)-one
- 4-(2-furylmethylene)-2-phenyl-1,3-oxazolin-5-one
- 4-Furfurylidene-2-phenyl-5(4H)-oxazolone
- SR-01000417475
- 2-Oxazolin-5-one, 4-furfurylidene-2-phenyl-
- NSC 229387
- Z31309225
- NSC-229387
- AKOS001483759
- SCHEMBL1130712
- SR-01000417475-1
- (4E)-4-[(FURAN-2-YL)METHYLIDENE]-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
- 4-(2-Furylmethylene)-2-phenyl-1,3-oxazol-5(4H)-one #
- DTXSID50364386
-
- Inchi: 1S/C14H9NO3/c16-14-12(9-11-7-4-8-17-11)15-13(18-14)10-5-2-1-3-6-10/h1-9H/b12-9+
- Chiave InChI: QJBMVCDGBSYRJD-FMIVXFBMSA-N
- Sorrisi: O1C(/C(=C\C2=CC=CO2)/N=C1C1C=CC=CC=1)=O
Proprietà calcolate
- Massa esatta: 239.05827
- Massa monoisotopica: 239.058
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 18
- Conta legami ruotabili: 2
- Complessità: 394
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.7
- Superficie polare topologica: 51.8Ų
Proprietà sperimentali
- Densità: 1.27
- Punto di ebollizione: 360.3°Cat760mmHg
- Punto di infiammabilità: 171.7°C
- Indice di rifrazione: 1.623
- PSA: 51.8
5(4H)-Oxazolone,4-(2-furanylmethylene)-2-phenyl- Letteratura correlata
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
15601-47-5 (5(4H)-Oxazolone,4-(2-furanylmethylene)-2-phenyl-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
CN Fornitore
Reagenti
Essenoi Fine Chemical Co., Limited
Membro d'oro
CN Fornitore
Reagenti
SunaTech Inc.
Membro d'oro
CN Fornitore
Reagenti
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso